2-(4-ethylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Description
This compound features a 4-ethylpiperazine moiety linked via an acetamide group to a para-substituted phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane unit. The ethyl group on the piperazine may enhance metabolic stability compared to smaller alkyl substituents, while the acetamide linker provides structural flexibility for target engagement.
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32BN3O3/c1-6-23-11-13-24(14-12-23)15-18(25)22-17-9-7-16(8-10-17)21-26-19(2,3)20(4,5)27-21/h7-10H,6,11-15H2,1-5H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCCHBSDQNQNQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CN3CCN(CC3)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethylpiperazin-1-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 330.23 g/mol. The structure features a piperazine ring and a boron-containing moiety which may contribute to its biological properties.
Anticancer Activity
Research indicates that compounds with piperazine derivatives can act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often overactive in cancer cells. For instance, deuterated variants of related compounds have shown selective inhibition of CDK4/6 kinases, which could be beneficial in treating various cancers such as breast cancer and melanoma .
Antimicrobial Properties
Similar compounds have demonstrated significant antibacterial activity. In vitro studies have shown that certain piperazine derivatives exhibit enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, compounds similar to the one have been reported to outperform traditional antibiotics like Oxytetracycline in inhibiting bacterial growth .
Case Studies
- Anticancer Studies : A study involving deuterated piperazine derivatives showed promising results in inhibiting tumor growth in animal models of HR-positive breast cancer and non-small-cell lung cancer. The mechanism involved the selective inhibition of CDK4/6 kinases .
- Antimicrobial Evaluation : Another study evaluated the antibacterial efficacy of piperazine derivatives against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds had MIC values significantly lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents .
Data Summary
Scientific Research Applications
Biological Activities
Research has indicated that compounds with similar structures exhibit a range of biological activities including:
- Antitumor Activity : Several studies have focused on the antitumor properties of piperazine derivatives. For instance, derivatives containing piperazine have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation .
- Antidepressant Effects : Piperazine derivatives are often explored for their potential antidepressant effects. The structural modifications in the piperazine ring can enhance their interaction with neurotransmitter receptors .
Applications in Drug Development
This compound's unique structure positions it well for further development as a pharmaceutical agent. Its applications include:
- Targeting Kinases : The incorporation of the dioxaborolane moiety suggests potential utility in targeting kinases such as ROS1 and other receptor tyrosine kinases implicated in various cancers .
- Designing PROTACs : Recent advancements in protein degradation technologies have highlighted the use of piperazine-based compounds in designing PROTACs (Proteolysis Targeting Chimeras), which are aimed at selectively degrading target proteins involved in disease pathways .
Case Studies
Several case studies illustrate the efficacy of similar compounds:
- Inhibition of Topoisomerase II : A study demonstrated that piperazine derivatives could effectively inhibit topoisomerase II, leading to apoptosis in cancer cells. This mechanism underlines their potential as chemotherapeutic agents .
- Synthesis of Novel Antidepressants : Research into piperazine derivatives has led to the development of new antidepressants that show promise in preclinical trials by modulating serotonin and norepinephrine pathways .
- Development of Kinase Inhibitors : A series of studies have synthesized pyrimidine derivatives incorporating piperazine rings that exhibit selective inhibition against specific kinases involved in oncogenesis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Piperazine Substituents
Key Compounds :
Analysis :
- Halogenated Derivatives : Compounds like the 3-chlorophenyl analog (MW 422.75) are designed for receptor antagonism , leveraging halogen atoms for enhanced binding to hydrophobic pockets. In contrast, the main compound’s boronate ester prioritizes synthetic utility over direct bioactivity.
- Methoxy and Methyl Groups: The 4-methoxyphenyl substituent in improves solubility, while methyl groups (as in ) balance lipophilicity and metabolic stability.
Acetamide Linker Modifications
Key Compounds :
Analysis :
- The unmodified acetamide in the main compound allows for versatile functionalization, whereas azetidinone (β-lactam) derivatives introduce rigidity, favoring antimicrobial activity. Triazole-thioether analogs leverage heterocycles for anti-inflammatory effects, highlighting how linker modifications dictate pharmacological profiles.
Boronate Ester vs. Alternative Functional Groups
Key Compounds :
Analysis :
- The boronate ester in the main compound enables palladium-catalyzed coupling (e.g., biaryl synthesis) , making it valuable in drug discovery for fragment assembly. Sulfonyl groups (e.g., ) are electron-withdrawing, enhancing interactions with enzymatic active sites. Thiazole-containing analogs exploit heteroaromaticity for DNA intercalation or topoisomerase inhibition.
Q & A
Q. Table 1: Comparative Receptor Binding Profiles
| Receptor Subtype | Ki (nM) | Assay Type | Reference |
|---|---|---|---|
| D3R | 12 ± 2 | Radioligand | |
| 5-HT1A | 45 ± 5 | Functional (cAMP) | |
| Kinase X | 8 ± 1 | ATP-competition |
Q. Table 2: Synthetic Yield Optimization
| Reaction Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, K₂CO₃, 80°C | 78 | 98 |
| THF, Et₃N, RT | 52 | 89 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
